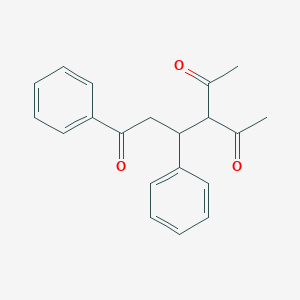
1,5-Hexanedione, 4-acetyl-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is an organic compound with the molecular formula C20H20O3 It is a diketone, meaning it contains two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,5-hexanedione with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1,5-hexanedione: A closely related compound with similar chemical properties but lacking the acetyl group.
Indane-1,3-dione: Another diketone with a different structural framework but similar reactivity.
Uniqueness
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is unique due to the presence of both acetyl and diphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21225-50-3 |
|---|---|
Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-acetyl-1,3-diphenylhexane-1,5-dione |
InChI |
InChI=1S/C20H20O3/c1-14(21)20(15(2)22)18(16-9-5-3-6-10-16)13-19(23)17-11-7-4-8-12-17/h3-12,18,20H,13H2,1-2H3 |
InChI Key |
XOUFLSZIGDVZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
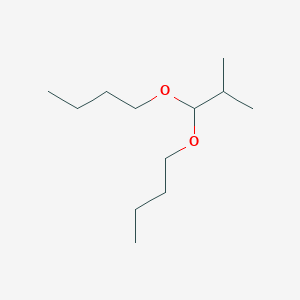
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
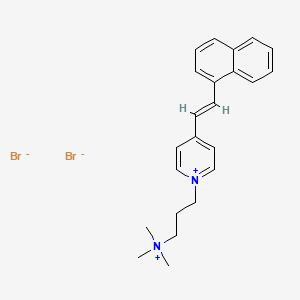

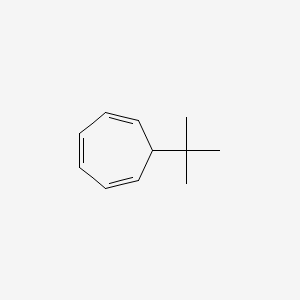
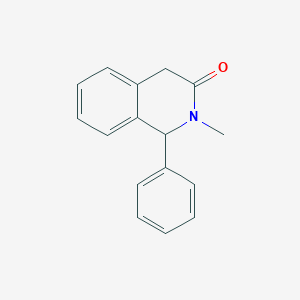


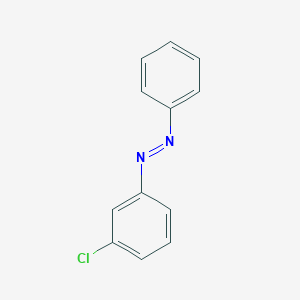
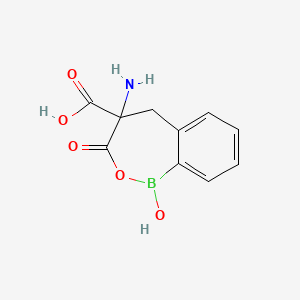


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
